molecular formula C18H15F3N4OS B2657718 N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396752-21-8

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2657718
CAS No.: 1396752-21-8
M. Wt: 392.4
InChI Key: XIPORAOEDCRMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One efficient method involves the use of palladium-catalyzed, water-promoted, microwave-assisted reactions. This method is advantageous due to its good substrate scope, excellent functional group compatibility, and high product yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects, including its activity against specific biological targets.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and benzo[d]thiazole-containing molecules. Examples include:

Uniqueness

N-(pyridin-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the azetidine ring contributes to its rigidity and potential biological activity.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)13-5-3-6-14-15(13)24-17(27-14)25-9-11(10-25)16(26)23-8-12-4-1-2-7-22-12/h1-7,11H,8-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPORAOEDCRMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.